Home > Products > Screening Compounds P17129 > Beta-Amyloid (36-44)
Beta-Amyloid (36-44) -

Beta-Amyloid (36-44)

Catalog Number: EVT-247320
CAS Number:
Molecular Formula:
Molecular Weight: 814.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (36-44) is a fragment of the amyloid beta peptide, which plays a crucial role in the pathology of Alzheimer's disease. This peptide is derived from the amyloid precursor protein through enzymatic cleavages by beta-secretase and gamma-secretase. The aggregation of beta-amyloid peptides, particularly the 42-amino acid variant, is associated with neurodegenerative processes and the formation of amyloid plaques in the brains of individuals with Alzheimer's disease.

Source

The primary source of beta-amyloid peptides, including Beta-Amyloid (36-44), is the amyloid precursor protein. This transmembrane protein undergoes proteolytic processing, primarily by beta-secretase and gamma-secretase, to yield various lengths of amyloid beta peptides, including those ranging from 36 to 43 amino acids .

Classification

Beta-Amyloid (36-44) belongs to a class of peptides known as amyloid beta peptides. These peptides are categorized based on their length and structural properties, with Beta-Amyloid (36-44) representing a specific C-terminal fragment that has been implicated in oligomerization and aggregation processes relevant to Alzheimer's disease pathology .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (36-44) can be achieved through several methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly employed to produce specific fragments of amyloid beta. This method allows for precise control over the sequence and length of the peptide.
  2. Recombinant DNA Technology: This approach involves expressing the amyloid precursor protein in suitable host cells, followed by purification and enzymatic cleavage to isolate specific fragments like Beta-Amyloid (36-44).
  3. Proteolytic Processing: In vitro studies often utilize recombinant enzymes such as beta-secretase and gamma-secretase to generate specific lengths of amyloid beta from the precursor protein .

Technical Details

The synthesis often requires optimization of conditions such as pH, temperature, and enzyme concentrations to maximize yield and purity. Additionally, mass spectrometry is frequently used to confirm the identity and integrity of synthesized peptides.

Molecular Structure Analysis

Structure

Beta-Amyloid (36-44) is characterized by its unique sequence, which contributes to its propensity for aggregation. The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. These analyses reveal that segments of the peptide can adopt alpha-helical or beta-sheet conformations depending on environmental conditions .

Data

The structural analysis indicates that residues in positions 36-44 are critical for oligomerization. The hydrophobic C-terminal region plays a significant role in promoting aggregation into fibrillar structures associated with Alzheimer's disease pathology .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (36-44) participates in several key reactions:

  1. Oligomerization: This peptide can self-assemble into oligomers, which are believed to be toxic species contributing to neuronal dysfunction.
  2. Aggregation: The formation of fibrils from soluble oligomers is a hallmark reaction leading to plaque formation in Alzheimer's disease.

Technical Details

These reactions are influenced by factors such as pH, ionic strength, and the presence of other cellular components. Kinetic studies often utilize fluorescence spectroscopy or circular dichroism to monitor changes in secondary structure during aggregation processes .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (36-44) exerts its effects involves several steps:

  1. Formation of Oligomers: The peptide aggregates into small oligomers that can disrupt synaptic function and promote neuroinflammation.
  2. Neurotoxicity: These oligomers interfere with cellular signaling pathways, leading to apoptosis or cell death.
  3. Plaque Formation: Over time, these aggregates can coalesce into larger fibrils that form amyloid plaques, contributing to neurodegenerative processes .

Data

Studies have shown that the presence of oligomeric forms correlates with cognitive decline in Alzheimer's patients, emphasizing the importance of understanding these mechanisms for therapeutic development .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,080 Daltons for Beta-Amyloid (36-44).
  • Solubility: Generally soluble in aqueous solutions but may precipitate under certain conditions conducive to aggregation.

Chemical Properties

  • Stability: Sensitive to temperature and pH; higher temperatures can accelerate aggregation.
  • Reactivity: Can undergo post-translational modifications that may affect its aggregation properties.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure content and dynamic light scattering for particle size distribution during aggregation studies .

Applications

Scientific Uses

Beta-Amyloid (36-44) is primarily used in research related to Alzheimer's disease:

  1. Biomarker Studies: Investigating its presence in biological fluids as a potential diagnostic marker for Alzheimer's disease.
  2. Therapeutic Targeting: Developing drugs aimed at inhibiting its aggregation or promoting clearance from the brain.
  3. Model Systems: Utilized in cell culture models to study neurotoxicity and mechanisms underlying synaptic dysfunction associated with Alzheimer’s pathology .
Biological Role and Pathogenesis of Beta-Amyloid (36-44) in Neurodegenerative Disorders

Molecular Mechanisms of Beta-Amyloid (36-44) in Alzheimer’s Disease Pathogenesis

The Aβ(36-44) sequence is generated through the sequential proteolytic processing of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase. γ-secretase cleavage is imprecise, producing Aβ peptides of varying lengths. The Aβ42 isoform, containing the 36-44 sequence, is particularly significant due to its enhanced hydrophobicity and aggregation propensity compared to Aβ40 [5] [6]. The C-terminal residues, including the 36-44 region, are critical for the initial misfolding events that seed the formation of soluble oligomers and insoluble fibrils.

  • Biogenesis and Aggregation: The Aβ(36-44) region contributes to the conformational shift from unstructured monomers to β-sheet-rich aggregates. Solid-state NMR studies reveal that this region adopts a structured conformation within amyloid fibrils, stabilizing the fibrillar core [5]. The hydrophobic nature of residues like Val36, Gly37, Val39, Val40, Ile41, and Ala42 (within Aβ42) drives self-assembly and influences the kinetics of aggregation, favoring the formation of neurotoxic soluble oligomers and protofibrils over inert monomers or large plaques [1] [5] [10].
  • Oligomer Toxicity: Soluble Aβ oligomers, enriched in Aβ42 and thus containing the 36-44 sequence, are now recognized as the primary synaptotoxic species rather than mature fibrils or plaques. The 36-44 region may contribute to the specific three-dimensional structure of these oligomers, enabling their interaction with neuronal membranes and receptors (e.g., NMDA receptors, cellular prion protein), leading to pore formation, calcium dyshomeostasis, and mitochondrial dysfunction [2] [6] [10].
  • Cerebrovascular Pathology: Aβ peptides, including those containing the 36-44 sequence (predominantly Aβ40), deposit in cerebral blood vessel walls, leading to Cerebral Amyloid Angiopathy (CAA). This contributes to vessel fragility, microhemorrhages, and impaired cerebral blood flow, exacerbating neurodegeneration [6] [9].

Table 1: Key Aβ Isoforms and Characteristics Influenced by the C-terminal Region (including 36-44)

IsoformLengthRelative AbundanceAggregation PropensityPrimary Pathological AssociationRole of 36-44 Region
Aβ4040 residues~80-90% of total AβModerateCerebrovascular amyloid (CAA)Contributes to stability, less hydrophobic than Aβ42
Aβ4242 residues~5-10% of total AβVery HighNeuritic Plaques, Soluble OligomersHigh hydrophobicity, critical for nucleation and oligomer stability
Aβ3838 residuesLowLowConsidered less pathogenicShorter C-terminus reduces aggregation
Aβ4343 residuesVery LowHighPlaquesSimilar to Aβ42, potentially even more amyloidogenic

Beta-Amyloid (36-44)-Induced Synaptic Dysfunction and Neuronal Degradation

The soluble oligomers of Aβ, whose structure and stability are critically dependent on the C-terminal hydrophobic domains like 36-44, are potent disruptors of synaptic function and integrity, preceding significant neuronal loss.

  • Synaptic Plasticity Impairment: Aβ oligomers potently inhibit Long-Term Potentiation (LTP), the cellular correlate of learning and memory, while facilitating Long-Term Depression (LTD). The 36-44 region may be involved in oligomer binding to postsynaptic receptors like NMDA-R and GluR, leading to their internalization or dysregulation. This disrupts calcium signaling critical for synaptic strengthening [2] [3] [6].
  • Structural Synapse Loss: Chronic exposure to Aβ oligomers leads to dendritic spine retraction, loss of excitatory synapses, and neuritic dystrophy. The 36-44 region's role in stabilizing oligomers allows these species to activate pathways involving kinases like Fyn, which phosphorylates NMDA-R and AMPA-R subunits, promoting their removal from the synaptic membrane. Mitochondrial dysfunction induced by oligomer binding, potentially mediated via the 36-44 interaction surface, reduces energy supply and increases oxidative stress, further damaging synapses [2] [3] [7].
  • Neurogenesis Defects: Beyond damaging mature synapses, Aβ (particularly Aβ42 oligomers) impairs hippocampal neurogenesis. The hydrophobic C-terminus may facilitate interactions with neural progenitor cells (NPCs) or signaling pathways (e.g., Wnt, Notch), reducing NPC proliferation, survival, and integration into existing circuits, compromising the brain's intrinsic repair mechanisms [2] [8].

Table 2: Mechanisms of Aβ(36-44) Oligomer-Induced Synaptic Dysfunction

Target/MechanismEffectConsequence
NMDA Receptor DysregulationInternalization, altered subunit composition (e.g., GluN2B), excessive calcium influxLTP impairment, excitotoxicity, synaptic loss
AMPA Receptor TraffickingIncreased endocytosis, reduced surface expressionWeakened synaptic transmission, spine shrinkage
mGluR5 SignalingPotentiated mGluR5 signalingIncreased LTD, tau phosphorylation
Cellular Prion Protein (PrP^C^)Oligomer binding to PrP^C^Fyn kinase activation, NMDA-R phosphorylation, synaptotoxicity
Mitochondrial FunctionOligomer binding, pore formation, ROS overproductionEnergy failure, oxidative damage, apoptosis
Neurotransmitter SystemsImpaired ACh release, glutamate clearance failure, GABAergic dysfunctionCognitive deficits, network hyperexcitability

Role of Beta-Amyloid (36-44) in Tau Hyperphosphorylation and Neurofibrillary Tangle Formation

While Aβ accumulation is an upstream event, the development of neurofibrillary tangles composed of hyperphosphorylated tau protein is more closely correlated with cognitive decline in AD. Aβ(36-44) containing oligomers act as potent instigators of tau pathology.

  • Kinase Activation: Aβ oligomers trigger intracellular signaling cascades that activate tau kinases. A key mechanism involves the binding of oligomers (potentially via the 36-44 domain) to cellular receptors (e.g., PrP^C^, NMDA-R) leading to the activation of Fyn kinase. Fyn, along with other kinases like GSK-3β and CDK5 (whose activity is also upregulated by Aβ-induced calcium influx and oxidative stress), hyperphosphorylates tau at specific serine and threonine residues (e.g., Ser202, Thr205, Thr231, Ser396, Ser404) [7] [12].
  • Tau Mislocalization and Aggregation: Hyperphosphorylation reduces tau's affinity for microtubules, causing its detachment and mislocalization to the somatodendritic compartment. This "free" tau is more prone to misfolding and aggregation. Aβ oligomers can also promote tau cleavage by caspases (e.g., generating ΔC-tau at Asp421), creating tau fragments with heightened aggregation propensity [7]. The presence of Aβ aggregates may directly or indirectly (via inflammation) seed the conversion of soluble tau into insoluble paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).
  • Pathological Synergy: The interaction is bidirectional. Pathological tau can also impair Aβ clearance mechanisms and exacerbate neuronal vulnerability to Aβ toxicity. The coexistence of Aβ plaques and phosphorylated tau in dystrophic neurites surrounding plaques highlights their synergistic contribution to neurodegeneration [7] [12].

Genetic and Epigenetic Modulators of Beta-Amyloid (36-44) Production and Aggregation

The production, processing, and aggregation of Aβ, including isoforms containing the 36-44 sequence, are strongly influenced by genetic factors and modulated by epigenetic mechanisms.

  • Genetic Determinants:
  • Autosomal Dominant AD (ADAD): Mutations in APP (especially around the β- and γ-secretase cleavage sites, e.g., Swedish KM670/671NL, London V717I), PSEN1, and PSEN2 genes directly alter γ-secretase processing. Most mutations increase the ratio of Aβ42(containing 36-44)/Aβ40 or enhance the overall production of total Aβ, particularly the longer, more aggregation-prone Aβ42 species [6] [9] [10]. APP duplication also causes AD via gene dosage effect.
  • Apolipoprotein E (APOE): The APOE ε4 allele is the strongest genetic risk factor for sporadic late-onset AD (LOAD). APOE4 isoform is less efficient at promoting Aβ clearance (especially across the blood-brain barrier) and may facilitate Aβ aggregation and deposition compared to APOE2 (protective) or APOE3 (neutral) [4] [6] [9].
  • Protective Mutation: The rare APP A673T mutation (Icelandic) near the β-secretase cleavage site reduces BACE1 cleavage of APP, lowering total Aβ production and protecting against AD [6] [9].
  • Other LOAD Risk Genes: Genome-wide association studies (GWAS) have identified numerous other risk loci (e.g., BIN1, CLU, PICALM, SORL1, ABCA7, TREM2) involved in Aβ processing, aggregation, clearance (e.g., phagocytosis, endocytosis, proteolytic degradation), and neuroinflammation [6] [9].

Table 3: Key Genetic Modulators of Aβ(36-44) Production and Aggregation

GeneLocusProtein FunctionImpact on Aβ(36-44) ContextAD Association
APP21q21.3Amyloid Precursor ProteinMutations/Duplication: ↑ Total Aβ, ↑Aβ42/Aβ40 ratio, ↑AggregationADAD (Mutations/Dup), DS (Trisomy 21)
PSEN114q24.2Catalytic subunit of γ-secretaseMutations: Altered γ-secretase specificity → ↑Aβ42/Aβ40 ratioADAD
PSEN21q31-q42Catalytic subunit of γ-secretaseMutations: Altered γ-secretase specificity → ↑Aβ42/Aβ40 ratio (Less penetrant than PSEN1)ADAD
APOE19q13.2Lipid transport, Aβ clearance, aggregationε4 allele: ↓Aβ clearance, ↑Aggregation; ε2 allele: ProtectiveLOAD (ε4 major risk factor)
SORL111q23.2-q24.2Sorting APP to Golgi/ER, ↓BACE1 accessLoss-of-Function Variants: ↑APP processing by BACE1 → ↑AβLOAD
TREM26p21.1Microglial receptor, phagocytosisLoss-of-Function Variants: ↓Aβ clearance, ↓Microglial responseLOAD
  • Epigenetic Regulation: Epigenetic mechanisms dynamically regulate gene expression without altering the DNA sequence and are implicated in LOAD.
  • DNA Methylation/Hydroxymethylation: Alterations in global and gene-specific (e.g., APP, BACE1, PSEN1, APOE, SORL1, TREM2) DNA methylation (5mC) and hydroxymethylation (5hmC) patterns are observed in AD brains. These changes can occur early and influence the expression levels of genes involved in Aβ production and clearance pathways [8]. Environmental factors (diet, stress, toxins) can induce these changes.
  • Histone Modifications: Post-translational modifications of histones (e.g., acetylation, methylation, phosphorylation) regulate chromatin accessibility. Dysregulation of histone acetyltransferases (HATs) and histone deacetylases (HDACs) is reported in AD, potentially altering the expression of AD-related genes, including those in the Aβ pathway [8].
  • Non-coding RNAs: MicroRNAs (miRNAs) regulate mRNA stability and translation. Specific miRNAs (e.g., miR-29 family, miR-107, miR-124, miR-132) are dysregulated in AD and target mRNAs of genes involved in APP processing (BACE1), tau expression, and synaptic function, indirectly influencing Aβ levels and toxicity [8]. Long non-coding RNAs (lncRNAs) are also emerging as regulators in AD pathogenesis.
  • Mitoepigenetics: Mitochondrial DNA (mtDNA) can undergo methylation and hydroxymethylation, potentially influencing mitochondrial gene expression and function. Mitochondrial dysfunction is a core feature of AD and is both a cause and consequence of Aβ accumulation (particularly Aβ42 targeting mitochondria). Changes in mtDNA methylation patterns are observed in AD brain and peripheral tissues [8].

Table 4: Epigenetic Mechanisms Modulating Aβ(36-44) Relevant Pathways

Epigenetic MechanismKey Enzymes/FactorsTarget Genes/Pathways in ADPotential Impact on Aβ(36-44)
DNA Methylation (5mC)DNMT1, DNMT3A, DNMT3BAPP, BACE1, PSEN1, APOE, SORL1, TREM2Altered expression → Modulated Aβ production, clearance, aggregation
DNA Hydroxymethylation (5hmC)TET1, TET2, TET3APP, BACE1, PSEN1, Neuroplasticity genesPotential role in active demethylation and gene regulation → Modulated Aβ production and neuronal resilience
Histone AcetylationHATs (e.g., p300/CBP), HDACs (e.g., HDAC2, HDAC6)Global chromatin state, APP, BACE1, Neuroinflammatory genesAltered chromatin accessibility → Modulated Aβ production and neurotoxicity pathways
MicroRNA (miRNA)miR-29a/b/c, miR-107, miR-124, miR-132BACE1 (miR-29, miR-107), Tau (miR-132), APP regulatorsPost-transcriptional regulation → Modulated Aβ production (BACE1 level), tauopathy, synaptic function
Mitoepigenetics (mtDNA 5mC/5hmC)Mitochondrial DNMTs? TET?mtDNA-encoded genes (e.g., respiratory chain)Potential impact on mitochondrial function → Modulated energy supply, ROS, Aβ-induced toxicity

Properties

Product Name

Beta-Amyloid (36-44)

Molecular Weight

814.0

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.